molecular formula C21H20N2O4S B2602819 2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide CAS No. 379250-00-7

2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide

Cat. No. B2602819
CAS RN: 379250-00-7
M. Wt: 396.46
InChI Key: LQEOEIGJHUOJSY-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that likely contains an acetamide group (CONH2), a phenylthiophene group (a five-membered ring containing sulfur), and a dimethoxyphenyl group (a phenyl ring with two methoxy groups attached) .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups in the molecule. The acetamide group would likely be connected to the phenylthiophene group, with the dimethoxyphenyl group attached to the acetamide group .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific arrangement of these groups. The acetamide group could potentially undergo reactions involving the carbonyl group or the nitrogen atom. The phenylthiophene group might participate in electrophilic aromatic substitution reactions, and the methoxy groups on the dimethoxyphenyl group could potentially be involved in nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .

Scientific Research Applications

Biological Effects of Acetamide Derivatives

This review discusses the biological effects of acetamide and its derivatives, highlighting the commercial importance and the biological responses to these chemicals. It covers the updated toxicological information since 1986, including environmental toxicology data not reviewed previously. Although not directly related to the specific chemical of interest, understanding the biological effects of acetamide derivatives could provide insights into potential research applications for structurally similar compounds (Kennedy, 2001).

Antituberculosis Activity of Organotin Complexes

This review emphasizes the antituberculosis activity of organotin complexes, which could offer a structural diversity for the organotin moiety in pharmaceutical applications. Organotin compounds' antituberculosis activity is influenced by the ligand environment and the structure, highlighting the importance of exploring diverse chemical structures for therapeutic uses, which may include compounds similar to 2-[2-(3,4-Dimethoxyphenyl)acetamido]-5-phenylthiophene-3-carboxamide (Iqbal, Ali, & Shahzadi, 2015).

Pharmacological Profile Improvements through Stereochemistry

The pharmacological profile of phenylpiracetam and its methyl derivative has been improved through stereochemistry, indicating the significance of molecular configuration in enhancing biological activity. This suggests that modifications in the stereochemistry of compounds like this compound could potentially enhance their pharmacological applications (Veinberg et al., 2015).

Mechanism of Action

Without specific information about the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action. It could potentially interact with biological targets through the acetamide group, the phenylthiophene group, or the dimethoxyphenyl group .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and properties. It’s important to handle all chemicals with appropriate safety precautions, and to consult the relevant safety data sheets or other safety information before use .

Future Directions

The potential applications and future directions for research on this compound would depend on its biological activity and physical and chemical properties. It could potentially be explored for use in various fields, such as medicinal chemistry, materials science, or synthetic chemistry .

properties

IUPAC Name

2-[[2-(3,4-dimethoxyphenyl)acetyl]amino]-5-phenylthiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-26-16-9-8-13(10-17(16)27-2)11-19(24)23-21-15(20(22)25)12-18(28-21)14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3,(H2,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQEOEIGJHUOJSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CC(=O)NC2=C(C=C(S2)C3=CC=CC=C3)C(=O)N)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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